Phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester
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Overview
Description
Phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester is a chemical compound with the molecular formula C11H15ClNO4P. It is an ester of phosphoric acid and is characterized by the presence of a 4-chlorophenyl group, a cyanomethyl group, and two diethyl ester groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester can be achieved through the cyano-phosphorylation of aldehydes using diethyl cyanophosphonate in the presence of N-heterocyclic carbene as a nucleophilic catalyst. The catalyst is typically prepared from 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride and potassium tert-butoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of diethyl cyanophosphonate and appropriate catalysts under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions.
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Hydrolysis: Produces phosphoric acid and the corresponding alcohol.
Substitution Reactions: The products depend on the nucleophile used but generally result in the replacement of the cyanomethyl group with the nucleophile.
Scientific Research Applications
Phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by the presence of the 4-chlorophenyl and cyanomethyl groups, which enhance its reactivity. The molecular pathways involved include nucleophilic attack on the phosphorus atom, leading to the formation of new phosphorus-containing compounds .
Comparison with Similar Compounds
Phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester can be compared with other similar compounds such as:
Diethyl cyanomethylphosphonate: Similar in structure but lacks the 4-chlorophenyl group.
Phosphonic acid, (cyanomethyl)-, diethyl ester: Another related compound with similar reactivity but different substituents.
The uniqueness of this compound lies in its combination of the 4-chlorophenyl and cyanomethyl groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
113348-33-7 |
---|---|
Molecular Formula |
C12H15ClNO4P |
Molecular Weight |
303.68 g/mol |
IUPAC Name |
[(4-chlorophenyl)-cyanomethyl] diethyl phosphate |
InChI |
InChI=1S/C12H15ClNO4P/c1-3-16-19(15,17-4-2)18-12(9-14)10-5-7-11(13)8-6-10/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
XDZIXECRNKWTMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C#N)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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